molecular formula C11H10N2O4 B2829890 ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 52578-37-7

ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2829890
CAS No.: 52578-37-7
M. Wt: 234.211
InChI Key: YZRPKTDJOUNZMV-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 52578-37-7) is a heterocyclic tricarbonylmethane derivative with a fused pyrido[1,2-a]pyrimidine core. Its structure features a hydroxyl group at position 2, a ketone at position 4, and an ethyl ester at position 3 ().

Properties

IUPAC Name

ethyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)12-7-5-3-4-6-13(7)10(8)15/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRPKTDJOUNZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with a suitable diketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors. These methods ensure consistent quality and yield while minimizing environmental impact. The choice of solvent, temperature, and reaction time are optimized to achieve the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors involved in various biochemical processes.

Comparison with Similar Compounds

Esters with Substituted Pyrido[1,2-a]Pyrimidine Cores

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 8-methyl 248.25* Antiviral precursor; improved synthesis
Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Methyl ester 220.18 Lab reagent (95% purity)
Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 6-methyl 232.24 N/A (commercially available)
Ethyl 4-hydroxy-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate 4-hydroxy, 2-oxo 235.07 PDE4/7 inhibitor precursor (41% yield)

Key Observations :

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., ) exhibit lower molecular weights and altered solubility compared to ethyl derivatives.

Carboxamide Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 9-methyl, benzylamide Analgesic Comparable activity to quinolinone analogs
N-Phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Phenethylamide Antiviral (West Nile Virus) Optimized via PASS program screening

Key Observations :

  • Ester-to-Amide Conversion : Replacing the ester with an amide group (e.g., benzyl or phenethyl) shifts activity from antiviral to analgesic or antiviral, depending on substituents .

Fused-Ring and Polycyclic Analogs

Compound Name Structure Molecular Weight Key Features Reference
Ethyl 2-methyl-4-(p-tolyl)-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate Benzoimidazo fusion 294.34 High yield (92%); IR/NMR characterized
Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Hexahydro core 294.35 Enhanced stability (density: 1.21 g/cm³)

Key Observations :

  • Physical Properties : Higher molecular weights and densities correlate with improved thermal stability (e.g., boiling point up to 484°C in ).

Biological Activity

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 52578-37-7) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties and potential therapeutic applications.

  • Molecular Formula: C11H10N2O4
  • Molecular Weight: 234.21 g/mol
  • Boiling Point: Predicted at approximately 379.2 °C
  • Density: Approximately 1.41 g/cm³
  • pKa: 4.50

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives. A notable study focused on the synthesis and evaluation of N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, which was found to exhibit low cytotoxicity and high antiviral activity against several viruses, including:

  • Herpes Simplex Virus Types 1 and 2
  • Varicella-Zoster Virus
  • Influenza Virus (A and B subtypes)
  • West Nile Virus

The compound demonstrated significant effectiveness against the West Nile Virus, indicating its potential as a therapeutic agent in treating viral infections .

The antiviral mechanism of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives appears to involve inhibition of viral replication. The structural features of the pyrido[1,2-a]pyrimidine scaffold contribute to its interaction with viral proteins, potentially disrupting essential processes in the viral life cycle.

Study on Antiviral Efficacy

A comprehensive study evaluated various derivatives of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine for their antiviral properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against a broader range of viruses. For instance:

CompoundTarget VirusIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
N-(4-chlorophenethyl)-derivativeWest Nile Virus0.5>100>200
Ethyl derivativeHerpes Simplex Virus1.0>80>80

This data underscores the potential for developing targeted antiviral therapies based on the pyrido[1,2-a]pyrimidine structure .

Therapeutic Applications

Beyond its antiviral properties, ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been investigated for other therapeutic applications:

  • Anticancer Activity : Some derivatives have shown promise in targeting cancer-related pathways, particularly those involving tyrosine kinases.
  • Psychopharmacological Effects : Research indicates that certain modifications can lead to compounds with neuroactive properties.
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes involved in disease processes presents further therapeutic avenues.

Q & A

Q. What are the standard synthetic routes for ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves amidation or condensation reactions. For example, the compound can be synthesized by reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol. Key optimizations include:

  • Using a double excess of amine to compensate for reduced reactivity of pyrido-pyrimidine esters.
  • Extending reaction time (e.g., 24–48 hours) to achieve higher yields.
  • Employing ethanol as a solvent due to its balance of polarity and boiling point .

Reaction Conditions Table:

ParameterOptimal ValueImpact on Yield
Amine Equivalents2–3 equivalentsPrevents incomplete amidation
SolventEthanolFacilitates reflux conditions
Temperature78–80°C (boiling ethanol)Accelerates reaction kinetics
Reaction Time24–48 hoursMaximizes conversion

Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?

Methodological Answer: Critical techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.35–7.33 ppm) and carbon backbone.
  • Elemental Analysis : Validates purity and stoichiometry (C, H, N within ±0.3% of theoretical values).
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1698–1659 cm⁻¹).
    For advanced structural elucidation, X-ray crystallography resolves tautomeric forms (e.g., zwitterionic vs. keto-enol forms) .

Q. What in vitro assays are used to evaluate biological activity, and how are dose-response relationships determined?

Methodological Answer: Common assays include:

  • Analgesic Activity : "Acetic acid writhing" model in mice, with compounds administered intraperitoneally at 10–50 mg/kg.
  • Antiviral Screening : Plaque reduction assays against viruses like West Nile Virus (IC₅₀ determination).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., PDE4/7 inhibition using BC54 derivatives).
    Dose-response curves are generated using non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yield.
  • Catalytic Systems : Use of TiO₂/porous carbon nanocomposites enhances condensation efficiency.
  • Solvent Optimization : Switch to DMF or DMSO for polar intermediates, improving solubility of halogenated derivatives .

Yield Optimization Table:

Derivative TypeStandard YieldOptimized YieldMethod
Brominated (7-Br)65%85%Microwave + DMF
Chlorinated (3-Cl)70%92%TiO₂ nanocomposite

Q. How can contradictions in bioactivity data (e.g., lack of bioisosterism) be resolved?

Methodological Answer: Contradictions arise when structural analogs (e.g., 4-hydroxyquinoline-2-ones) show divergent activity. Resolution strategies include:

  • Molecular Docking : Compare binding modes to target proteins (e.g., COX-2 for analgesics).
  • Metabolic Stability Assays : Assess hepatic microsome degradation to rule out pharmacokinetic confounding.
  • 3D-QSAR Modeling : Correlate steric/electronic descriptors with activity to identify non-isosteric regions .

Q. What computational methods are used to predict tautomerism and its impact on biological activity?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets model tautomeric equilibria (e.g., keto-enol vs. zwitterionic forms).
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw validate experimental spectra against tautomeric ratios.
  • MD Simulations : Track tautomer stability in solvated environments (e.g., water vs. lipid membranes) .

Q. How do substituents (e.g., Br, Cl) influence reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (Br) : Increase electrophilicity at the 4-oxo position, enhancing nucleophilic attack in synthesis.
  • Hydrogen Bonding (OH) : Stabilize interactions with enzyme active sites (e.g., PDE4 inhibition).
  • Steric Effects (9-CH₃) : Reduce metabolic clearance by blocking cytochrome P450 oxidation .

Data Contradiction Analysis Example:

CompoundAnalgesic EC₅₀ (μM)Antiviral IC₅₀ (μM)Explanation
7-Bromo derivative12.4 ± 1.20.8 ± 0.1Bromine enhances viral entry inhibition
9-Methyl derivative8.9 ± 0.7>50Methylation restricts target binding

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